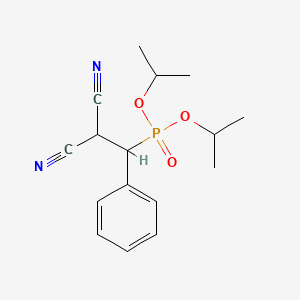
Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphonate group attached to a phenylethyl moiety with two cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate typically involves the reaction of appropriate phosphonate precursors with phenylethyl derivatives under controlled conditions. One common method includes the use of diethyl phosphonate and 2,2-dicyano-1-phenylethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Applications De Recherche Scientifique
Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit or modulate enzyme activity. The cyano groups may also play a role in binding to specific sites on target molecules, enhancing the compound’s specificity and potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-phenylethyl phosphonate: Similar in structure but with ethyl groups instead of isopropyl groups.
2,2’-(1,3-Phenylene)dipropan-2-ol: Contains a phenylene group instead of a phenylethyl group.
Uniqueness
Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate is unique due to the presence of both cyano and phosphonate groups, which confer distinct reactivity and binding properties. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
89901-71-3 |
|---|---|
Formule moléculaire |
C16H21N2O3P |
Poids moléculaire |
320.32 g/mol |
Nom IUPAC |
2-[di(propan-2-yloxy)phosphoryl-phenylmethyl]propanedinitrile |
InChI |
InChI=1S/C16H21N2O3P/c1-12(2)20-22(19,21-13(3)4)16(15(10-17)11-18)14-8-6-5-7-9-14/h5-9,12-13,15-16H,1-4H3 |
Clé InChI |
UFLPVISXHFGEFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(C(C1=CC=CC=C1)C(C#N)C#N)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Oxydi(4,1-phenylene)]bis(2,4,6-trimethylpyridin-1-ium) diperchlorate](/img/structure/B14382853.png)
![N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14382855.png)
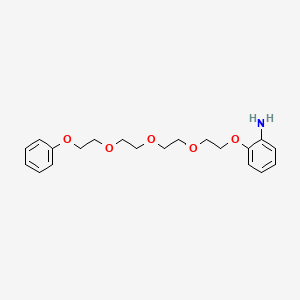
![3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14382866.png)
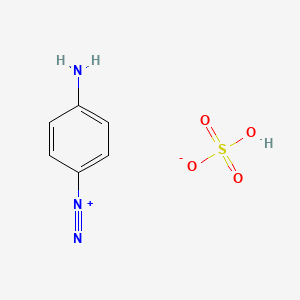
![N-[(4-Butoxyphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea](/img/structure/B14382879.png)
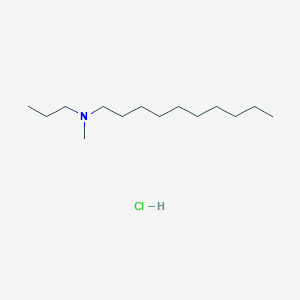
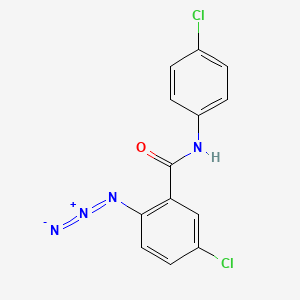

![N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14382902.png)
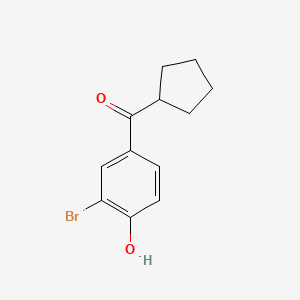
![1-{2-[(Trimethylsilyl)oxy]ethyl}azepane](/img/structure/B14382907.png)
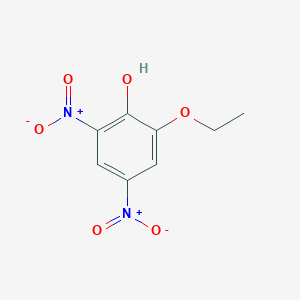
![1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene](/img/structure/B14382935.png)
